molecular formula C9H13N3 B13604542 2-[(Pyrrolidin-2-yl)methyl]pyrimidine

2-[(Pyrrolidin-2-yl)methyl]pyrimidine

Cat. No.: B13604542
M. Wt: 163.22 g/mol
InChI Key: NVTWPWWZKFHTHF-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-2-yl)methyl]pyrimidine is a heterocyclic compound that features both pyrrolidine and pyrimidine rings. The presence of these rings makes it an interesting molecule for various applications in medicinal chemistry and organic synthesis. The pyrrolidine ring is known for its versatility and biological activity, while the pyrimidine ring is a common scaffold in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[(Pyrrolidin-2-yl)methyl]pyrimidine involves the reaction of pyrrolidine with a pyrimidine derivative. For example, the reaction between pyrrolidine and 2-bromopyrimidine under reflux conditions in the presence of a base can yield the desired compound . Another approach involves the use of pyrrolidin-2-ylidene intermediates, which can be cyclized with pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidin-2-yl)methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-[(Pyrrolidin-2-yl)methyl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidin-2-yl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity . The pyrrolidine ring can also enhance the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyrrolidin-2-yl)methyl]pyrimidine is unique due to the combination of pyrrolidine and pyrimidine rings, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-(pyrrolidin-2-ylmethyl)pyrimidine

InChI

InChI=1S/C9H13N3/c1-3-8(10-4-1)7-9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2

InChI Key

NVTWPWWZKFHTHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=NC=CC=N2

Origin of Product

United States

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